molecular formula C6H16Cl2N2 B13636741 1-Propylazetidin-3-aminedihydrochloride

1-Propylazetidin-3-aminedihydrochloride

Cat. No.: B13636741
M. Wt: 187.11 g/mol
InChI Key: QYUGPFLCKUWKCX-UHFFFAOYSA-N
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Description

1-propylazetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

1-propylazetidin-3-amine dihydrochloride can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods provide efficient routes to obtain the desired azetidine derivative.

Industrial Production Methods

Industrial production of 1-propylazetidin-3-amine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-propylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted azetidines.

Scientific Research Applications

1-propylazetidin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-propylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-propylazetidin-3-amine dihydrochloride is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a versatile building block for various applications.

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

1-propylazetidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c1-2-3-8-4-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H

InChI Key

QYUGPFLCKUWKCX-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(C1)N.Cl.Cl

Origin of Product

United States

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